Home > Products > Screening Compounds P97012 > Neurokinin A, ala(5)-aib(8)-leu(10)-
Neurokinin A, ala(5)-aib(8)-leu(10)- - 127627-57-0

Neurokinin A, ala(5)-aib(8)-leu(10)-

Catalog Number: EVT-1213171
CAS Number: 127627-57-0
Molecular Formula: C53H86N14O13
Molecular Weight: 1127.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neurokinin A is derived from the preprotachykinin A gene and is primarily expressed in the central nervous system and peripheral tissues. It is classified as a neuropeptide, specifically within the tachykinin family, which also includes other peptides such as Substance P and Neurokinin B. These peptides are known for their role in neurotransmission, pain modulation, and inflammatory responses .

Synthesis Analysis

The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- can be approached through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.

Key Parameters in Synthesis:

  • Resin Selection: Typically, a Wang resin or similar solid support is chosen for SPPS.
  • Amino Acid Coupling: The amino acids are sequentially coupled using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate efficient amide bond formation.
  • Deprotection Steps: Protecting groups on the amino acids (e.g., Fmoc or Boc) must be removed after each coupling step to expose the amino group for subsequent reactions.
  • Final Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield the free peptide.
Molecular Structure Analysis

The molecular structure of Neurokinin A, ala(5)-aib(8)-leu(10)- consists of ten amino acids linked by peptide bonds. The modifications at positions 5, 8, and 10 introduce steric hindrance and potentially alter receptor binding affinities.

  • Molecular Formula: C₁₃H₁₈N₄O₁₃S
  • Molecular Weight: Approximately 314.36 g/mol
  • Structural Characteristics:
    • The peptide exhibits a specific three-dimensional conformation influenced by its sequence and modifications.
    • The presence of α-aminoisobutyric acid at position 8 introduces rigidity due to its non-natural structure.

Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized peptides .

Chemical Reactions Analysis

Neurokinin A, ala(5)-aib(8)-leu(10)- can participate in various chemical reactions typical for peptides:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to amino acid release.
  • Oxidation: The methionine residue at position 10 can be oxidized under oxidative conditions.
  • Receptor Binding Reactions: The peptide interacts with neurokinin receptors (NK1R), influencing signaling pathways related to pain perception and inflammation.

These reactions are crucial for understanding the stability and reactivity of neuropeptides in biological systems .

Mechanism of Action

Neurokinin A exerts its effects primarily through binding to neurokinin receptors, particularly NK1R. Upon binding:

  1. Receptor Activation: The binding induces conformational changes in the receptor.
  2. Signal Transduction: This activation triggers intracellular signaling cascades involving G-proteins, leading to increased intracellular calcium levels and activation of downstream pathways such as phospholipase C.
  3. Physiological Effects: The resultant signaling influences various physiological responses including vasodilation, smooth muscle contraction, and modulation of pain pathways.

The specificity of action can be influenced by structural modifications in the peptide, making it a focus for drug design aimed at targeting NK1R-mediated pathways .

Physical and Chemical Properties Analysis

Neurokinin A, ala(5)-aib(8)-leu(10)- possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar amino acid composition.
  • Stability: Peptides are susceptible to degradation by proteolytic enzymes; hence modifications may enhance stability against enzymatic cleavage.
  • Melting Point: Specific melting points are not typically reported for peptides but can be inferred from their structural characteristics.

These properties affect how the peptide behaves in biological systems and its potential therapeutic applications .

Applications

The applications of Neurokinin A, ala(5)-aib(8)-leu(10)- span several fields:

  • Pharmacology: As a potential therapeutic agent targeting NK1R for conditions like depression, anxiety disorders, and pain management.
  • Research Tool: Used in studies investigating neurokinin signaling pathways and receptor interactions.
  • Cancer Therapy: Due to its role in tumor growth regulation via NK1R, it may serve as a target for developing novel cancer treatments .
Structural Characterization of Neurokinin A and Its Analogues

Primary Sequence Analysis of Native Neurokinin A

Neurokinin A (NKA), also known as substance K, is a decapeptide neurotransmitter belonging to the tachykinin family with the primary sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ [2] [5]. This conserved C-terminal motif (-Phe-X-Gly-Leu-Met-NH₂) is the signature structural feature of mammalian tachykinins and serves as the fundamental pharmacophore for receptor recognition and activation. The N-terminal region (His-Lys-Thr-Asp-) confers receptor subtype selectivity, particularly distinguishing NKA from substance P (SP) and neurokinin B (NKB). Biophysical analyses reveal that native NKA adopts a flexible conformation in solution, with transient helical structures observed in the mid-region (positions 4-7) under membrane-mimetic environments [5]. The glycine residue at position 8 provides essential backbone flexibility, facilitating peptide-receptor interactions, while the C-terminal amidation is absolutely required for biological activity at tachykinin receptors [2] [5].

Table 1: Primary Structure of Mammalian Tachykinins [2] [5]

PeptideAmino Acid SequenceReceptor Preference
Neurokinin A (NKA)HKTDSFVGLM-NH₂NK₂
Substance P (SP)RPKPQQFFGLM-NH₂NK₁
Neurokinin B (NKB)HKTDSFVGLM-NH₂NK₃
[Ala⁵,β-Ala⁸]NKA(4-10)DAFVβALM-NH₂NK₂ (Selective)

Molecular Modifications in ala(5)-aib(8)-leu(10)-NKA: Position-Specific Substitutions

The analogue [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) represents a rationally designed derivative engineered for enhanced receptor selectivity, metabolic stability, and specific biophysical properties. This analogue truncates the native NKA to its bioactive core (residues 4-10) and incorporates three strategic substitutions:

  • Ala⁵ Substitution: Replaces Ser⁵ in the native sequence. Alanine eliminates the polar hydroxyl group of serine, reducing hydrogen bonding capacity and potentially enhancing hydrophobic interactions within the receptor binding pocket. SAR studies indicate that Ala substitution at position 5 minimally impacts NK₂ receptor affinity but can improve selectivity over NK₁ and NK₃ receptors by reducing interactions with these subtypes [4] [7]. This modification also decreases susceptibility to phosphorylation and proteolysis at this position [7].

  • Aib⁸ Substitution (α-Aminoisobutyric Acid): Replaces the critical Gly⁸ residue. This is the most radical modification. Aib is a non-proteinogenic, sterically constrained α,α-dialkylated amino acid that strongly induces and stabilizes helical or turn conformations in peptides due to severe restrictions on its phi (φ) and psi (ψ) backbone angles. Glycine, with minimal steric hindrance, confers essential flexibility for the native peptide's conformational adaptation to the NK₂ receptor binding site. Replacing it with Aib drastically alters the peptide's conformational landscape. While β-Ala substitutions at position 8 (as in [Ala⁵,β-Ala⁸]NKA(4-10), sequence: DAFVβALM-NH₂) are known to enhance selectivity and metabolic stability [1] [6] [7], Aib goes further by imposing significant conformational rigidity. This rigidity is predicted to lock the peptide into a bioactive conformation preferred by the NK₂ receptor, potentially improving both affinity and selectivity, albeit at the potential cost of reduced adaptability. Aib also confers exceptional resistance to enzymatic degradation, particularly against endopeptidases targeting the Gly⁸-Leu⁹ bond [6] [7].

  • Leu¹⁰ Substitution: Replaces Met¹⁰. Leucine substitutes the sulfur-containing methionine with a branched aliphatic side chain. This conservative change maintains hydrophobicity while eliminating potential oxidation sensitivity associated with methionine. Leu¹⁰ preserves the crucial hydrophobic interaction with the NK₂ receptor's transmembrane binding pocket. Studies on [Nle¹⁰]NKA analogues demonstrate that methionine replacement can be achieved without significant loss of potency while enhancing compound stability [3] [5] [8]. Leu offers similar hydrophobic bulk to Met/Nle but with different branching topology.

Table 2: Position-Specific Substitutions in ala(5)-aib(8)-leu(10)-NKA(4-10) and Their Rationale

PositionNative Residue (NKA 4-10)Analogue ResidueChemical RationaleFunctional Consequence
5Ser⁵Ala⁵Remove polar hydroxyl group; increase hydrophobicityEnhanced NK₂ selectivity; reduced protease susceptibility
8Gly⁸Aib⁸Impose severe conformational constraint; prevent proteolysisDrastically altered conformation; enhanced stability; potential affinity/selectivity modulation
10Met¹⁰Leu¹⁰Replace oxidizable thioether with stable aliphatic chainMaintained hydrophobic interaction; enhanced chemical stability

Conformational Dynamics: NMR and Cryo-EM Insights into Peptide Folding

While direct high-resolution structural data (NMR, Cryo-EM) specifically for [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) is limited in the provided sources, insights can be extrapolated from studies on native NKA(4-10) and closely related analogues. Native NKA(4-10) (sequence: DSFVGLM-NH₂) exhibits significant conformational flexibility in aqueous solution, primarily sampling random coil states. However, in membrane-mimetic environments like dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE)/water mixtures, it adopts defined secondary structures, particularly a helical turn spanning residues Phe⁶ to Leu⁹ [5] [7]. This induced structure is crucial for productive interaction with the extracellular loops and transmembrane helices of the NK₂ receptor.

The introduction of Aib⁸ is anticipated to profoundly alter these dynamics. Aib is a potent helix inducer and stabilizer due to its restricted conformational space (favoring α-helical and ₃₁₀-helical φ/ψ angles). Biophysical studies on Aib-containing peptides consistently show that Aib substitution:

  • Reduces conformational entropy: Significantly restricts the peptide's flexibility, favoring a more rigid backbone.
  • Stabilizes helical folds: Promotes and stabilizes helical structures, particularly in the region surrounding the Aib residue (positions 6-9 in the analogue).
  • Impacts membrane interaction: Alters the peptide's amphipathicity and its mode of interaction with lipid bilayers, potentially influencing its approach to the receptor embedded in the membrane.

Compared to the β-Ala⁸ substitution found in [Ala⁵,β-Ala⁸]NKA(4-10) (e.g., DSFVβALM-NH₂), which primarily extends the distance between the Cβ atoms of Val⁷ and Leu⁹ while adding flexibility, Aib⁸ introduces rigidity. β-Ala allows greater conformational freedom than Gly due to its extra methylene group, but Aib drastically reduces it. Cryo-EM studies of related GPCRs bound to constrained peptides suggest that such pre-organization can reduce the entropic penalty of receptor binding, potentially enhancing affinity if the locked conformation matches the receptor-bound state [6]. The Aib modification likely stabilizes a bioactive turn or nascent helix encompassing the critical C-terminal residues (Phe-Val-Aib-Leu-Leu-NH₂), optimizing the presentation of the hydrophobic residues (Phe, Val, Leu) and the C-terminal amide for interaction with the NK₂ receptor binding pocket.

Comparative Structural Analysis With Tachykinin Family Members (SP, NKB)

Comparative analysis of the conserved C-terminal motif and the specific modifications in [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) highlights the structural basis for its predicted selectivity towards the NK₂ receptor over NK₁ (SP-preferring) and NK₃ (NKB-preferring) receptors:

  • Conserved C-terminal Core: Like SP (RPKPQQFFGLM-NH₂) and NKB (DMHDFFVGLM-NH₂), NKA and its analogues retain the essential C-terminal pentapeptide motif -Phe-Val-X-Leu-Met/Leu-NH₂. This motif is the primary driver for agonist activity at all three tachykinin receptors. The amide group forms critical hydrogen bonds, while the hydrophobic side chains (Phe, Val, Leu, Met/Leu) engage with hydrophobic pockets within the receptor transmembrane domains [2] [5].

  • Divergent N-terminal Address Domains: Receptor selectivity is predominantly determined by the N-terminal regions preceding the conserved phenylalanine (Phe⁶ in NKA(4-10), Phe⁷ in SP, Phe⁴ in NKB). [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) starts with Asp⁴-Ala⁵ (cf. native NKA(4-10): Asp⁴-Ser⁵). This acidic/hydrophobic N-terminus (D-A) contrasts sharply with SP's highly basic N-terminus (R-P-K-P) and is distinct from NKB's (D-M-H-D). The Ala⁵ substitution simplifies the structure compared to Ser⁵, reducing potential for polar interactions favored by NK₁ or NK₃ [4] [8].

  • Critical Position 8 Modification (Aib⁸): This is the key selectivity determinant. The flexible Gly⁸ in native NKA allows the peptide to adopt conformations compatible with multiple receptors. The rigid Aib⁸ forces a specific conformation. The NK₂ receptor possesses a binding pocket that can accommodate the constrained geometry imposed by Aib, potentially through interactions with specific residues in its extracellular loop 2 (ECL2) or transmembrane helix 5 (TM5). In contrast, the binding pockets of NK₁ and NK₃ receptors are sterically and electrostatically optimized for different conformations and side chains at this position. The steric bulk and restricted rotation of the Aib side chain are likely poorly tolerated by the NK₁ and NK₃ receptors, which evolved to recognize the flexible Gly⁸ in NKA/NKB or the bulkier aromatic Phe⁹ in SP [3] [7]. Functional studies on [β-Ala⁸]NKA(4-10) (NK₂ selective agonist) and antagonists with D-amino acids at position 8 support this notion of steric exclusion at non-NK₂ receptors [4] [7].

  • Leu¹⁰ vs. Met¹⁰: While Leu and Met share hydrophobicity, their side chain geometries differ (branched vs. linear). The NK₂ receptor binding pocket for this residue (deep within TM VII) appears tolerant to this change, as evidenced by the activity of [Nle¹⁰]NKA analogues [3] [5] [8]. NK₁ and NK₃ receptors may show greater sensitivity to the precise nature of this terminal hydrophobic residue. Replacing Met with Leu eliminates a potential oxidation site, enhancing the analogue's stability profile compared to native NKA or SP.

Table 3: Structural Determinants of Receptor Selectivity Among Tachykinins and Analogues

FeatureNK₁ Receptor (SP Preferring)NK₂ Receptor (NKA Preferring)NK₃ Receptor (NKB Preferring)[Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10)
Key Endogenous LigandSubstance P (SP)Neurokinin A (NKA)Neurokinin B (NKB)Synthetic analogue
Conserved C-Terminus-FFGLM-NH₂-FVGLM-NH₂-FVGLM-NH₂-FVAibLL-NH₂
Critical N-terminal "Address"Highly Basic (RPKPQ)Acidic/Neutral (DS/D-A)Neutral/Polar (DMHD)Acidic/Hydrophobic (D-A)
Residue at Position 8 (NKA numbering)SP: Gly⁹NKA: Gly⁸NKB: Gly⁸Aib⁸ (Constrained)
Impact of Position 8 ModTolerates some D-amino acids (antag)Tolerates β-Ala⁸ (selective ag); Predicted to tolerate rigid Aib⁸Sensitive to D-amino acidsDesigned for NK₂ fit via rigidity
C-Terminal Hydrophobic ResidueMet¹¹Met¹⁰Met¹⁰Leu¹⁰ (Oxidation-resistant)
Predicted Selectivity ProfileLow affinityHigh affinity/SelectivityLow affinityDesigned NK₂ selective

Properties

CAS Number

127627-57-0

Product Name

Neurokinin A, ala(5)-aib(8)-leu(10)-

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C53H86N14O13

Molecular Weight

1127.3 g/mol

InChI

InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1

InChI Key

OESNOXDYPOQXIK-FPZIQTPSSA-N

SMILES

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N

Synonyms

5-Ala-8-Aib-10-Leu-neurokinin A
AAL-NKA
neurokinin A, Ala(5)-Aib(8)-Leu(10)-
neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)-

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.